

# Technical Monograph: Chiral Architecture & Synthesis of 2-Amino-3-methoxypropan-1-ol

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## Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

Cat. No.: B3021761

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## Executive Summary

The molecule **2-Amino-3-methoxypropan-1-ol** (often referred to as O-methylserinol) represents a privileged chiral scaffold in medicinal chemistry. Structurally derived from the amino acid serine, it serves as a critical "chiral pool" building block for the synthesis of peptidomimetics, sphingosine-1-phosphate receptor modulators (e.g., fingolimod analogues), and chiral auxiliaries.

This guide addresses the primary challenge in working with this moiety: maintaining optical purity during the reduction of the carbonyl precursor. Unlike simple achiral reductions, the synthesis of **2-amino-3-methoxypropan-1-ol** requires rigorous control of protecting groups and reduction conditions to prevent racemization via oxazoline intermediates. This document details the (S)-to-(R) CIP priority inversion, a robust synthesis protocol, and analytical validation via chiral HPLC.

## Structural Analysis & Stereochemistry

### The CIP Priority Inversion

A critical, often overlooked nuance in the synthesis of this molecule is the inversion of the Cahn-Ingold-Prelog (CIP) descriptor, despite the retention of absolute spatial configuration.

When starting from L-Serine (which has an (S) configuration), the reduction of the carboxylic acid to a primary alcohol alters the priority ranking of the substituents attached to the chiral center (C2).

- Starting Material (O-Methyl-L-Serine):
  - Configuration: (S)
- Product (**2-Amino-3-methoxypropan-1-ol**):
  - (Higher priority due to O-C bond vs O-H bond)
  - Configuration: (R)

Technical Insight: While the spatial arrangement of atoms remains unchanged, the descriptor flips from (S) to (R). Researchers must be vigilant when ordering starting materials; to obtain (R)-**2-amino-3-methoxypropan-1-ol**, one must start with L-Serine.

## Physical Properties Table[1]

Property	Value / Description
IUPAC Name	(2R)-2-amino-3-methoxypropan-1-ol
CAS No.	148278-96-0 (R-isomer) / 253443-56-0 (S-isomer)
Molecular Weight	105.14 g/mol
Appearance	Colorless viscous oil or low-melting solid
Chiral Center	C2 (Methine carbon)
Solubility	Miscible in H <sub>2</sub> O, MeOH, EtOH; Sparingly soluble in Et <sub>2</sub> O
pKa (Conj.[1][2][3] Acid)	~9.1 (Amine)

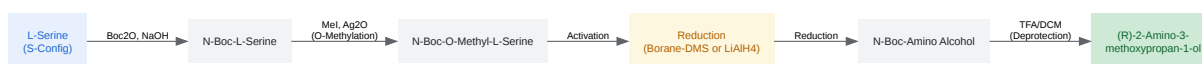
## Synthetic Route: The "Chiral Pool" Approach[4]

The most reliable method for generating high-ee (enantiomeric excess) **2-amino-3-methoxypropan-1-ol** is the chemical reduction of

-protected-O-methyl-serine. Direct methylation of serinol yields racemic mixtures and poor regioselectivity.

### Synthesis Workflow Diagram

The following diagram outlines the optimized route from L-Serine to the target alcohol, highlighting the critical protection steps.



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Caption: Stereospecific synthesis of **(R)-2-amino-3-methoxypropan-1-ol** from L-Serine via Boc-protection and reduction.

## Detailed Experimental Protocol

Objective: Synthesis of **(R)-2-amino-3-methoxypropan-1-ol** from N-Boc-O-methyl-L-serine.

Scale: 10 mmol basis.

### Phase 1: Reduction of the Ester/Acid

Note: Starting with the methyl ester of N-Boc-O-methyl-L-serine provides milder reduction conditions than the free acid.

- Preparation: Dissolve N-Boc-O-methyl-L-serine methyl ester (2.33 g, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.
- Reagent Addition: Cool the solution to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (1.0 M in THF, 15 mL, 15 mmol) dropwise over 20 minutes.

- Causality: Low temperature prevents the reduction of the Boc-carbamate, which can occur at higher temperatures with strong hydrides.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO<sub>2</sub>, 5% MeOH in DCM).
- Quenching (Fieser Method): Cool back to 0°C. Carefully add:
  - 0.6 mL water
  - 0.6 mL 15% NaOH
  - 1.8 mL water
  - Why: This specific ratio creates a granular precipitate of aluminum salts that is easy to filter, maximizing yield.
- Isolation: Filter through a pad of Celite. Dry the filtrate over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo to yield the N-Boc-**2-amino-3-methoxypropan-1-ol** intermediate.

## Phase 2: Deprotection

- Acidolysis: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) slowly at 0°C.
- Stir: Allow to react for 1 hour at room temperature.
- Workup: Concentrate to remove excess TFA. Redissolve in MeOH and use a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the TFA salt, or treat with saturated NaHCO<sub>3</sub> and extract into DCM (requires salting out the aqueous layer due to high water solubility).
- Purification: Distillation (high vacuum) or column chromatography (DCM/MeOH/NH<sub>4</sub>OH) yields the pure oil.

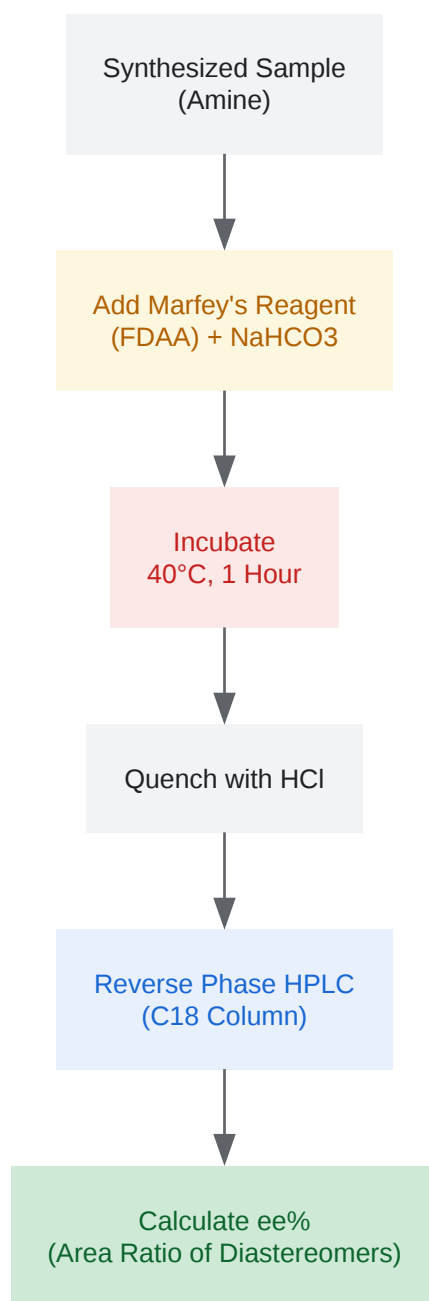
## Analytical Validation: Chiral HPLC

Validating the enantiomeric excess (ee) is non-negotiable. Because the target molecule lacks a strong chromophore, direct UV detection is difficult. The industry standard involves derivatization.

## Derivatization Strategy

We utilize Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent reacts with the primary amine to form diastereomers that are easily separable on standard C18 columns and detectable by UV (340 nm).

## Analytical Workflow Diagram



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Caption: Protocol for determining enantiomeric purity using Marfey's Reagent derivatization.

## Applications in Drug Discovery[5][6][7][8][9]

### Peptidomimetics

The O-methylserinol scaffold is used to replace serine residues in peptide chains to prevent enzymatic hydrolysis (proteolysis) while maintaining hydrogen-bonding capability.

## Sphingosine-1-Phosphate (S1P) Modulators

The structural homology between **2-amino-3-methoxypropan-1-ol** and the polar head group of sphingosine makes it a vital intermediate. It is used in the synthesis of analogues of Fingolimod (FTY720), where the propanediol backbone is modified to tune receptor subtype selectivity (S1P1 vs S1P3).

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